molecular formula C13H13N3O2 B3004388 N-(2-ethoxyphenyl)pyrimidine-2-carboxamide CAS No. 1286721-99-0

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

Cat. No.: B3004388
CAS No.: 1286721-99-0
M. Wt: 243.266
InChI Key: CRGXLRYYPGFPSR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide: is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide typically involves the reaction of 2-ethoxyaniline with pyrimidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of N-(2-ethoxyphenyl)pyrimidine-2-carboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of N-(2-substituted phenyl)pyrimidine-2-carboxamide derivatives.

Scientific Research Applications

Chemistry: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its structural similarity to naturally occurring pyrimidines makes it a candidate for exploring interactions with nucleic acids and proteins.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory responses, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)pyrimidine-2-carboxamide
  • N-(2-chlorophenyl)pyrimidine-2-carboxamide
  • N-(2-fluorophenyl)pyrimidine-2-carboxamide

Comparison: N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the ethoxy group may enhance its solubility and interaction with specific molecular targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGXLRYYPGFPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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